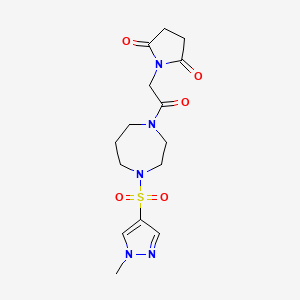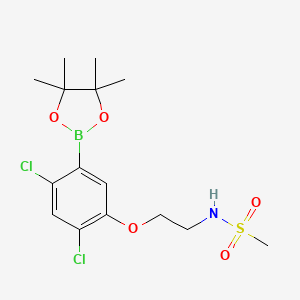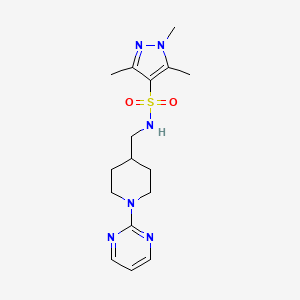
Ethyl 2-oxo-3-(pyridine-3-carboximidoylsulfanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-3-(pyridine-3-carboximidoylsulfanyl)butanoate, also known as EPB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
Antimycobacterial Properties
A study by Raju et al. (2010) demonstrated the use of a compound similar to Ethyl 2-oxo-3-(pyridine-3-carboximidoylsulfanyl)butanoate in treating tuberculosis. This compound was more potent than traditional anti-tuberculosis drugs, highlighting its potential in antimycobacterial therapy.
Synthesis and Reactivity
Vetyugova et al. (2018) explored the reactivity of a similar compound in the synthesis of various heterocyclic structures. Such research is crucial for developing new pharmaceuticals and understanding chemical reactivity.
Catalyst in Organic Synthesis
Zhu et al. (2003) described how compounds related to Ethyl 2-oxo-3-(pyridine-3-carboximidoylsulfanyl)butanoate can act as catalysts in organic synthesis, specifically in [4 + 2] annulation reactions (Zhu, Xue-Feng et al., 2003). This has implications for creating more efficient and selective synthetic pathways in chemistry.
Fluorescence and Optical Properties
Krzyżak et al. (2015) studied the fluorescence and optical properties of compounds structurally similar to Ethyl 2-oxo-3-(pyridine-3-carboximidoylsulfanyl)butanoate. Such studies are vital for developing new materials for optical and electronic applications (Krzyżak, E. et al., 2015).
Biological and Surface Activities
El-Sayed (2015) investigated similar compounds for their potential in creating nonionic surface-active agents with applications in drug manufacturing, pesticides, and cosmetics due to their amphiphilic nature and biodegradability (El-Sayed, R., 2015).
Cardiotonic Agents
Mosti et al. (1990) conducted a study on the structural characterization and cardiotonic activities of compounds related to Ethyl 2-oxo-3-(pyridine-3-carboximidoylsulfanyl)butanoate, exploring their potential in treating heart-related conditions (Mosti, F. et al., 1990).
Propiedades
IUPAC Name |
ethyl 2-oxo-3-(pyridine-3-carboximidoylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-12(16)10(15)8(2)18-11(13)9-5-4-6-14-7-9/h4-8,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXIBUMWXJHCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)SC(=N)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-3-(pyridine-3-carboximidoylsulfanyl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride](/img/structure/B2425359.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2425364.png)




![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2425372.png)

![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
